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Compound of Interest

Compound Name: Benzamide, N-bromo-

Cat. No.: B3049252 Get Quote

A detailed analysis of the spectroscopic characteristics of N-bromobenzamide in relation to its

precursors, benzamide and bromine, provides valuable insights for researchers and

professionals in drug development and organic synthesis. This guide offers a comparative

overview of their key spectral features, supported by experimental data and protocols.

Introduction
N-bromobenzamide is a significant reagent in organic chemistry, often utilized as a source of

electrophilic bromine and for the introduction of the benzamido group. A thorough

understanding of its spectroscopic properties, alongside those of its precursors—benzamide

and elemental bromine—is crucial for reaction monitoring, quality control, and structural

elucidation. This guide presents a comparative analysis of their Infrared (IR), Nuclear Magnetic

Resonance (NMR), and Mass Spectrometry (MS) data.

Data Presentation
The following tables summarize the key spectroscopic data for N-bromobenzamide,

benzamide, and bromine.

Table 1: Infrared (IR) Spectroscopy Data
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Compound
Key Vibrational
Frequencies (cm⁻¹)

Functional Group
Assignment

N-Bromobenzamide ~3300-3100 (broad) N-H Stretch

~1680-1650 C=O Stretch (Amide I)

~1600-1580 N-H Bend (Amide II)

~700-600 N-Br Stretch

Benzamide 3366, 3170[1]
N-H Stretch (asymmetric and

symmetric)

1656[1] C=O Stretch (Amide I)[1]

1622[1] N-H Bend (Amide II)[1]

~1600, ~1480, ~1450 Aromatic C=C Stretch

**Bromine (Br₂) ** Not applicable
Homonuclear diatomic

molecule, IR inactive.

Table 2: ¹H NMR Spectroscopy Data

Compound
Chemical Shift (δ,
ppm)

Multiplicity Assignment

N-Bromobenzamide ~7.9-7.5 Multiplet
Aromatic Protons

(C₆H₅)

~8.5 (broad) Singlet N-H Proton

Benzamide
8.05, 7.93, 7.53, 7.47

(in DMSO-d₆)[2]
Multiplets

Aromatic Protons

(C₆H₅)[2]

7.46 (broad) Singlet -NH₂ Protons[2]

**Bromine (Br₂) ** Not applicable - No protons.

Table 3: ¹³C NMR Spectroscopy Data

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://webbook.nist.gov/cgi/inchi?ID=U307156&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=U307156&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=U307156&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=U307156&Mask=200
https://webbook.nist.gov/cgi/inchi?ID=U307156&Mask=200
https://www.researchgate.net/figure/eV-EI-mass-spectrum-of-N-2-bromophenyl-2-aminobenzamidine-Note-the-abundant-fragment-ion_fig1_245395253
https://www.researchgate.net/figure/eV-EI-mass-spectrum-of-N-2-bromophenyl-2-aminobenzamidine-Note-the-abundant-fragment-ion_fig1_245395253
https://www.researchgate.net/figure/eV-EI-mass-spectrum-of-N-2-bromophenyl-2-aminobenzamidine-Note-the-abundant-fragment-ion_fig1_245395253
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Chemical Shift (δ, ppm) Assignment

N-Bromobenzamide ~165 C=O (Amide Carbonyl)

~133-128 Aromatic Carbons

Benzamide 168.3 C=O (Amide Carbonyl)

134.6, 131.4, 128.6, 126.9 Aromatic Carbons

**Bromine (Br₂) ** Not applicable -

Table 4: Mass Spectrometry Data

Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

N-Bromobenzamide ~199/201 (approx. 1:1 ratio) 121, 105, 77

Benzamide 121 105, 77

**Bromine (Br₂) **
158/160/162 (approx. 1:2:1

ratio for Br₂⁺)

79/81 (approx. 1:1 ratio for

Br⁺)

Experimental Protocols
Synthesis of N-Bromobenzamide
A common method for the preparation of N-bromobenzamide involves the reaction of

benzamide with bromine in the presence of a base, such as sodium hydroxide.

Procedure:

Dissolve benzamide in a suitable solvent, such as a mixture of water and an organic solvent

like dichloromethane, in a flask equipped with a magnetic stirrer and cooled in an ice bath.

Slowly add a solution of sodium hydroxide to the flask while stirring.

To this cold solution, add a stoichiometric amount of bromine dropwise with continuous

stirring. The reaction mixture is typically stirred for a few hours while maintaining the low

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3049252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


temperature.

The N-bromobenzamide product often precipitates out of the solution.

The precipitate is then collected by filtration, washed with cold water to remove any

unreacted starting materials and salts, and dried under vacuum.

Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectra are typically recorded using a Fourier Transform

Infrared (FTIR) spectrometer. Solid samples are prepared as KBr pellets or analyzed using

an Attenuated Total Reflectance (ATR) accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Samples

are dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆

(DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer, typically

with electron ionization (EI) as the ionization method. The sample is introduced into the

instrument, and the resulting mass-to-charge ratios of the molecular ion and fragment ions

are recorded.

Mandatory Visualization
The logical workflow for the synthesis and spectroscopic characterization of N-

bromobenzamide is illustrated in the following diagram.

Caption: Synthesis of N-bromobenzamide and its subsequent spectroscopic analysis.

This guide provides a foundational comparison of the spectroscopic properties of N-

bromobenzamide and its precursors. The distinct spectral features outlined are instrumental for

the unambiguous identification and characterization of these compounds in a laboratory

setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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